molecular formula C12H21NO5 B1668368 Celgosivir CAS No. 121104-96-9

Celgosivir

Cat. No. B1668368
M. Wt: 259.3 g/mol
InChI Key: HTJGLYIJVSDQAE-PPJKGSGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Celgosivir is an investigational small molecule drug . It belongs to the class of organic compounds known as indolizidines, which are polycyclic compounds containing an indolizidine . This is a bicyclic heterocycle containing a saturated six-member ring fused to a saturated five-member ring, one of the bridging atoms being nitrogen . It is also known as 6-O-Butanoylcastanospermine .


Synthesis Analysis

Celgosivir was synthesized according to US patent 5,017,563 by selective C-acylation of castanospermine . A suspension of castanospermine and bis(tributyl tin) oxide (1:2 molar ratio) in toluene (30 vol) was refluxed under argon for 3 hours .


Molecular Structure Analysis

The molecular formula of Celgosivir is C12H21NO5 . Its average mass is 259.299 Da and its monoisotopic mass is 259.141968 Da .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving Celgosivir .

Scientific Research Applications

Dengue Virus Treatment

  • Protective Efficacy in Dengue Virus Infection : Celgosivir has shown dose- and schedule-dependent protective efficacy in a lethal mouse model for dengue virus infection. This efficacy influenced the dosing regimen for clinical trials of Celgosivir as a treatment against dengue fever (Watanabe et al., 2012).

  • Mechanism of Action Against Dengue Virus : The drug misfolds dengue virus non-structural protein 1 (NS1) and modulates the host's unfolded protein response (UPR) for its antiviral action, which is effective in lethal challenge mouse models simulating primary or secondary antibody-dependent enhanced dengue infection (Rathore et al., 2011).

  • Clinical Trial for Dengue Fever : A randomized placebo-controlled trial (CELADEN) assessed the efficacy and safety of Celgosivir in patients with dengue fever. The trial investigated various endpoints such as viral load, immunological profiling, and pharmacokinetics to identify signals of pharmacological activity (Sung et al., 2016).

Hepatitis C Virus Treatment

  • Potential Treatment of HCV Infection : Celgosivir inhibits alpha-glucosidase I, an enzyme crucial in viral maturation, and has shownsynergistic effects with standard HCV treatments in vitro and phase II clinical trials. This highlights its potential as a component of combination therapy for HCV (Durantel, 2009).
  • Inhibition of Viral Morphogenesis and Infectivity : Celgosivir's anti-HCV properties are attributed to its role in inhibiting viral morphogenesis and infectivity. This inhibition is linked to its activity against α-glucosidase I, involved in the biosynthesis of essential glycoproteins for virus-host interactions (Sorbera, Castaǹer, & Garcia-Capdevila, 2005).

Potential COVID-19 Treatment

  • Inhibition of SARS-CoV-2 Replication : Research in 2020 revealed that Celgosivir can inhibit SARS-CoV-2 replication in a cell culture system. This finding suggests that Celgosivir and similar iminosugars should be urgently investigated as potential inhibitors for COVID-19 treatment (Clarke, Nofchissey, Ye, & Bradfute, 2020).

  • Antiviral Properties Against COVID-19 : Another study highlighted Celgosivir's potential in the treatment of COVID-19, noting its successful testing against different viruses such as Dengue, Zika, Hepatitis C, and Influenza. This underlines the need for further investigation of Celgosivir as a treatment option for COVID-19 (Santos-Beneit, Raškevičius, Skeberdis, & Bordel, 2021).

properties

IUPAC Name

[(1S,6S,7S,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-2-3-9(15)18-8-6-13-5-4-7(14)10(13)12(17)11(8)16/h7-8,10-12,14,16-17H,2-6H2,1H3/t7-,8-,10+,11+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJGLYIJVSDQAE-VWNXEWBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1CN2CCC(C2C(C1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@H]1CN2CC[C@@H]([C@@H]2[C@H]([C@@H]1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70153153
Record name Celgosivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Celgosivir

CAS RN

121104-96-9
Record name Celgosivir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121104-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Celgosivir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121104969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Celgosivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06580
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Celgosivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CELGOSIVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/895VG117HN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred suspension of 1.5 g of castanospermine in 15 ml of pyridine cooled at 0° C. in an ice-bath was added dropwise 1.0 g of butyryl chloride. The mixture was stirred at room temperature for 3 days and added to a 1:1 mixture of water:methylene chloride (400 ml). After partitioning, the aqueous phase was concentrated in vacuo to provide an oily residue which was fractionated by radial thin layer chromatography (silica gel, 2 mm thickness plate, 2:8 methanol:chloroform) to provide 68 mg of [1S(1α, 6β, 7α, 8β, 8αβ)]-octahydro-1,6,7,8-indolizinetetrol 6-butanoate, homogeneous by thin layer chromatography (silica gel, 2:8 methanol:chloroform, Rf=0.5). Recrystallization of the product from 5:95 isopropanol:hexane gave a colorless solid melting at 113°-114° C. NMR (CDCl3) δ 3.5-3.8 (2t, 2H, C7 -H and C8 -H), 4.4 (m, 1H, C1 -H), 4.95 (m, 1H, C6 -H). MS (CI-CH4) 260 (MH+), 242 (MH+ -H2O), 172 (MH+ -C3H7CO2H).
Name
castanospermine
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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